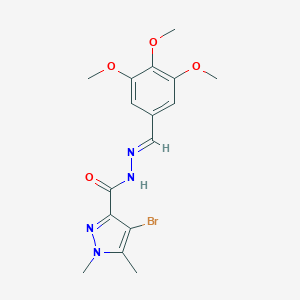![molecular formula C19H16N6O6 B450759 N'~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE](/img/structure/B450759.png)
N'~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is a complex organic compound that features a combination of methoxy, nitro, and pyrazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde and 3-nitrobenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, the nitro and pyrazole groups can interact with cellular proteins, affecting their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
3-Nitrobenzohydrazide: Another precursor used in the synthesis.
4-Nitro-1H-pyrazole: A related compound with similar structural features.
Uniqueness
N’~1~-((E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-3-NITROBENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the pyrazole ring, makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C19H16N6O6 |
|---|---|
Peso molecular |
424.4g/mol |
Nombre IUPAC |
N-[(E)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C19H16N6O6/c1-31-18-6-5-13(7-15(18)11-23-12-17(10-21-23)25(29)30)9-20-22-19(26)14-3-2-4-16(8-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)/b20-9+ |
Clave InChI |
DFKMKGSONGQPSE-AWQFTUOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-] |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CN3C=C(C=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B450681.png)

![5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-(2-METHYL-4-NITROPHENYL)-2-FURAMIDE](/img/structure/B450683.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzamide](/img/structure/B450684.png)

![Isopropyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450688.png)
![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B450689.png)

![N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B450697.png)
![1,3-dimethyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B450698.png)
![ETHYL 4-(4-CHLOROPHENYL)-2-[(2,4-DINITROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B450699.png)
